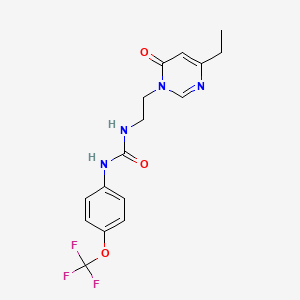
3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been developed through a specific synthesis method, and its mechanism of action has been studied in great detail.
Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical drugs. Its structure is particularly useful in creating molecules with potential therapeutic effects. For instance, derivatives of tetrahydrofuran, a core component of this compound, are key intermediates in the production of antiviral drugs like amprenavir and fosamprenavir , which are used in the treatment of HIV .
Development of Chemotherapy Agents
The hydroxytetrahydrofuran moiety within the compound can be utilized to synthesize chemotherapy agents. It has been used in the development of cisplatin analogs, which are compounds similar to the well-known chemotherapy drug cisplatin. These analogs are designed to interact with DNA in cancer cells, potentially leading to new treatments .
Antiviral Research
The compound’s derivatives have shown promise in antiviral research. For example, indole derivatives, which share a similar structural motif, have been found to possess antiviral properties. This suggests that the compound could be modified to enhance its efficacy against various viral infections .
Anti-inflammatory Applications
Compounds with a benzamide moiety, such as 3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide, have been explored for their anti-inflammatory properties. By modifying the core structure, researchers can develop new molecules that may serve as potent anti-inflammatory agents .
Anticancer Activity
The structural flexibility of this compound allows for the creation of derivatives that could exhibit anticancer activity. The presence of the difluoro and benzamide groups provides a platform for binding to specific proteins or DNA sequences within cancer cells, which could lead to targeted cancer therapies .
Neurological Disorder Treatment
Benzamide derivatives are also being studied for their potential applications in treating neurological disorders. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs targeting brain-related conditions .
Propriétés
IUPAC Name |
3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-9-2-1-8(5-10(9)14)11(16)15-6-12(17)3-4-18-7-12/h1-2,5,17H,3-4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSDCIMCRKBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2579376.png)


![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2579382.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579383.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2579387.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2579388.png)



![1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579396.png)
![2-chloro-N-[2-(3-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2579398.png)
